

Application Notes and Protocols: Utilizing H3K36 and ssK36 in Radioactive Methyltransferase Assays

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Compound of Interest

Compound Name: ssK36

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Introduction

Histone H3 lysine 36 (H3K36) methylation is a critical epigenetic modification predominantly associated with active transcription, DNA repair, and RNA splicing. The enzymes responsible for this modification, histone methyltransferases (HMTs), are divided into distinct classes based on the methylation state they catalyze. SETD2 is the primary enzyme responsible for trimethylation (H3K36me3), while the NSD family of proteins (NSD1, NSD2, NSD3) and ASH1L are responsible for mono- and dimethylation (H3K36me1/me2). Dysregulation of these enzymes is frequently implicated in various cancers and developmental disorders, making them attractive targets for therapeutic intervention.

Radioactive methyltransferase assays, utilizing a tritiated methyl donor, S-adenosyl-L-methionine ($[^3\text{H}]$ -SAM), remain a gold standard for quantifying HMT activity. This method offers high sensitivity and is universally applicable to any HMT and a variety of substrates, including peptides and nucleosomes, without requiring substrate modification. These assays are fundamental for kinetic studies, inhibitor screening, and determining enzyme specificity.

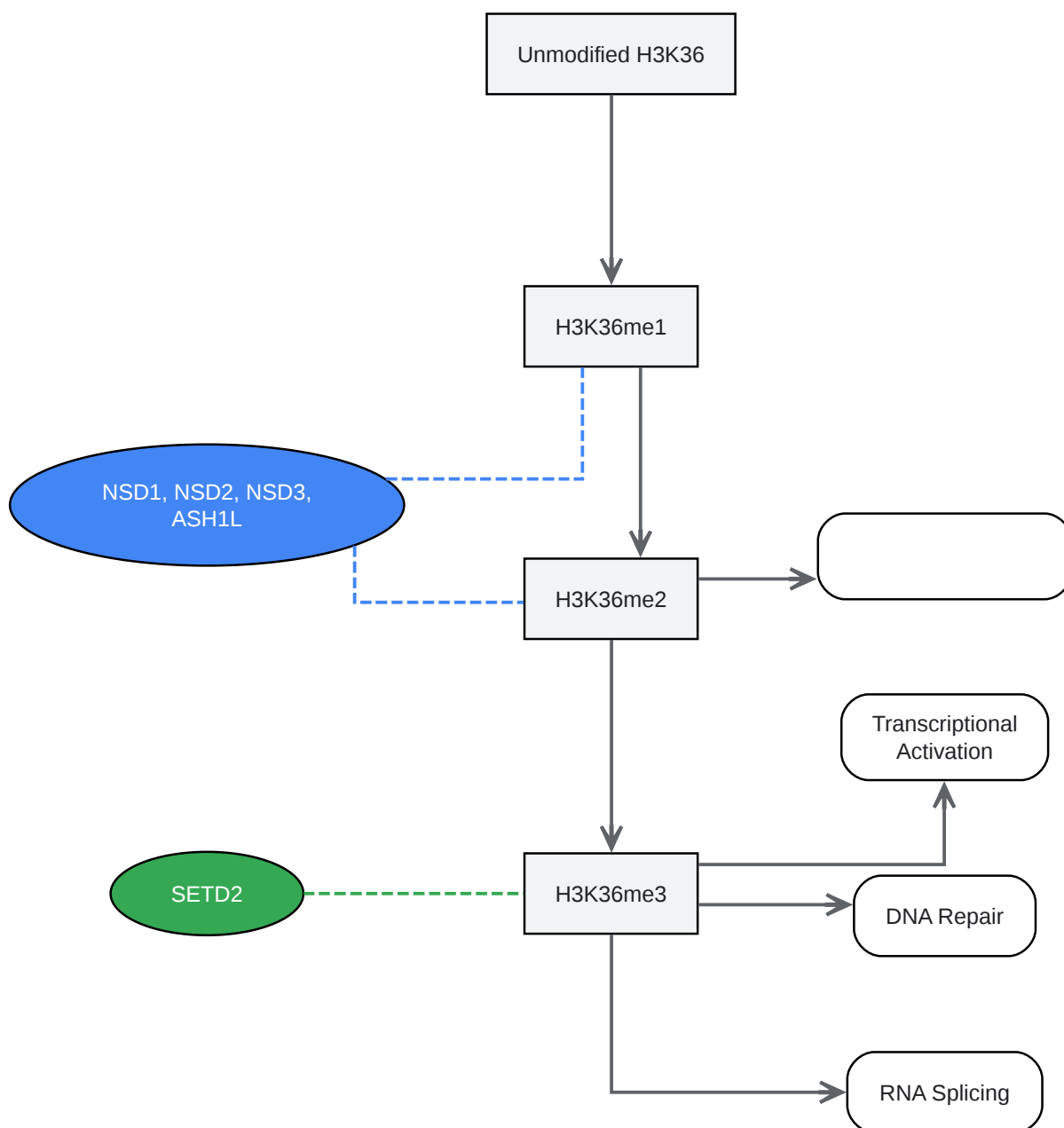
Recently, "super-substrates" have been developed to enhance assay sensitivity and throughput. Notably, the **ssK36** super-substrate for NSD2, which incorporates four amino acid substitutions (A31K, K37R, H38N, and R39N) compared to the native H3 sequence, has been

shown to be methylated approximately 100-fold more efficiently at the peptide level. A similar super-substrate for SETD2 is reported to be methylated about 290-fold more efficiently. These enhanced substrates are invaluable tools for studying the kinetics of specific H3K36 methyltransferases and for high-throughput screening of potential inhibitors.

This document provides detailed protocols for performing radioactive methyltransferase assays using both the standard H3K36 peptide and the **ssK36** super-substrate, along with compiled quantitative data for key H3K36 methyltransferases.

Signaling and Functional Pathway of H3K36 Methylation

H3K36 methylation is a dynamic process integral to transcriptional regulation and genome integrity. The pathway diagram below illustrates the key enzymes and their roles in establishing different methylation states on H3K36, which in turn recruit specific "reader" proteins to enact downstream biological functions.



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Fig 1. H3K36 Methylation Pathway

Quantitative Data Summary

The following tables summarize key kinetic parameters and inhibitor constants for various H3K36 methyltransferases. This data is essential for experimental design and for comparing the potency of novel inhibitory compounds.

Table 1: Substrate Sequences

Substrate Name	Sequence (H3 amino acids 21-44)	Modifications
H3K36 (Wild-Type)	ATGGVKKPHRYRPGTVALREI RRYQK	Standard H3K36 target
ssK36 (NSD2 Super-Substrate)	ATGGVKKPHRYRPGTVALREI RRYQK	A31K, K37R, H38N, R39N substitutions
H3K36M (Oncohistone Peptide)	ATGGVMKPHRYRPGTVALRE IRRYQK	K36 to Methionine substitution

Table 2: Kinetic Parameters of H3K36 Methyltransferases

Enzyme	Substrate	K _m (SAM)	K _m (Peptide)	k _{cat}	Specific Activity
SETD2	H3K36 Peptide	~4 μ M	65 μ M ^[1]	Data not available	Data not available
SETD2	ssK36-SETD2 Peptide	Data not available	45 μ M ^[1]	Increased vs. WT ^[1]	~290-fold > WT ^[1]
NSD1	H3K36 Peptide	Data not available	Data not available	Data not available	Data not available
NSD2	H3K36 Peptide	Data not available	Data not available	Data not available	Data not available
NSD2	ssK36-NSD2 Peptide	Data not available	Data not available	Increased vs. WT	~100-fold > WT
ASH1L	Nucleosome	Data not available	Data not available	Data not available	Data not available

Note: Kinetic data for HMTs can be highly dependent on assay conditions and the specific protein construct used. Data for some enzymes, particularly with peptide substrates, is not

widely published.

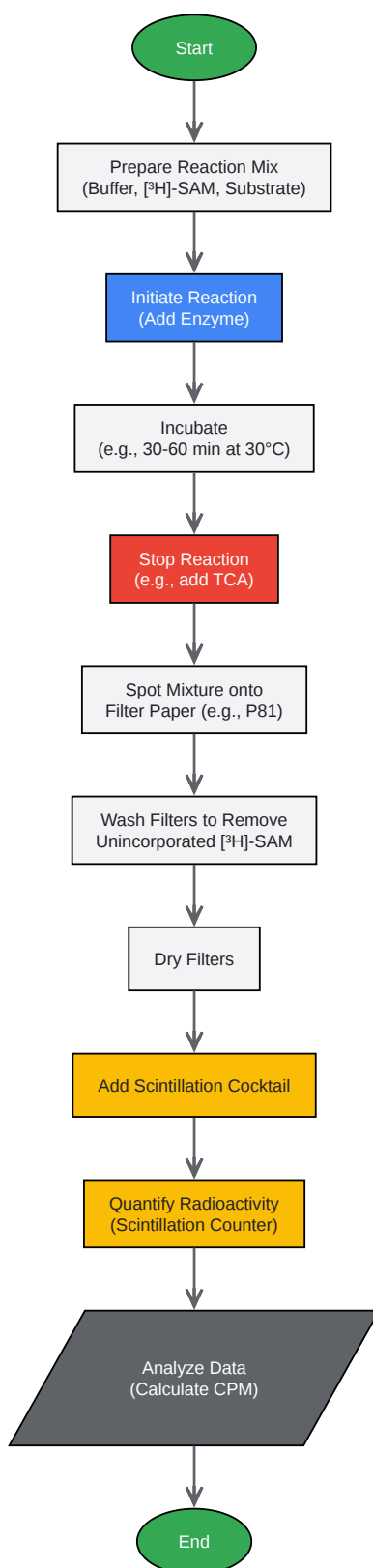
Table 3: Inhibitor Constants (IC₅₀ / K_i) for H3K36 Methyltransferases

Inhibitor	Enzyme	IC ₅₀ / K _i	Comments
S-Adenosyl-L-homocysteine (SAH)	NSD1, NSD2, SETD2	Low μ M range	Product inhibitor, competitive with SAM
Sinefungin	NSD1, NSD2, SETD2	Low μ M range	Broad-spectrum SAM analog inhibitor
Suramin	NSD2	Low μ M range	Non-specific inhibitor
H3K36M Peptide	NSD1, NSD2, SETD2	K _i < K _m of substrate[1]	Substrate-competitive inhibitor[1]
Chaetocin	NSD1	Micromolar range	Non-specific HMT inhibitor
DA3003-1	NSD2	0.17 μ M	Potent, non-selective NSD inhibitor

Experimental Protocols

General Workflow for a Radioactive HMT Assay

The workflow for a standard radioactive filter-binding assay is outlined below. This procedure is designed to measure the incorporation of a tritiated methyl group from [³H]-SAM onto a peptide or protein substrate.



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Fig 2. Radioactive HMT Assay Workflow

Detailed Protocol: Filter-Binding Assay for H3K36 Methyltransferase Activity

This protocol is adapted for a standard 20-25 μ L reaction volume. All steps involving radioactive materials should be performed with appropriate safety precautions.

1. Materials and Reagents:

- HMT Buffer (2X): 100 mM Tris-HCl pH 8.0, 20 mM MgCl_2 , 8 mM DTT. Store at -20°C .
- Enzyme: Purified recombinant H3K36 methyltransferase (e.g., SETD2, NSD1, NSD2). Dilute to a working concentration in 1X HMT buffer just before use.
- Substrate: H3K36 peptide or **ssK36** peptide (e.g., 1 mg/mL stock in water).
- Methyl Donor: S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM), e.g., 15 Ci/mmol.
- Stop Solution: 10% Trichloroacetic Acid (TCA).
- Wash Buffer: 7.5% Acetic Acid or 0.5% Phosphoric Acid.
- Filter Paper: Whatman P81 phosphocellulose filter paper.
- Scintillation Cocktail: Ecolite(+) or similar.
- Equipment: 30°C incubator/shaker, liquid scintillation counter, microcentrifuge tubes.

2. Reaction Setup:

For each reaction, set up a 1.5 mL microcentrifuge tube on ice. Prepare a master mix for multiple reactions to ensure consistency.

Component	Volume for 25 μ L Reaction	Final Concentration
Nuclease-Free Water	Up to 25 μ L	-
HMT Buffer (2X)	12.5 μ L	1X
Substrate Peptide (e.g., 1 mg/mL)	2.5 μ L	100 μ g/mL (~20-40 μ M)
[3 H]-SAM (e.g., 1 μ M stock)	2.5 μ L	100 nM
Enzyme (diluted)	2.5 μ L	Varies (e.g., 50-200 nM)

Procedure:

- Add water, 2X HMT buffer, and substrate peptide to each tube.
- Carefully add the [3 H]-SAM to the reaction mix.
- To initiate the reaction, add the diluted enzyme. Mix gently by pipetting.
- Include negative controls:
 - No Enzyme Control: Replace enzyme volume with 1X HMT buffer.
 - No Substrate Control: Replace substrate volume with water.
- Incubate the reactions at 30°C for 30-60 minutes with gentle shaking. Ensure the reaction is within the linear range by performing a time-course experiment during assay development.

3. Stopping the Reaction and Filter Binding:

- Terminate the reaction by adding 75 μ L of 10% TCA to each tube.
- Spot 90 μ L of the reaction mixture onto a labeled P81 phosphocellulose filter paper square. The positively charged paper will bind the peptide substrate.
- Allow the spots to air dry for 5-10 minutes.

- Wash the filter papers 3 times for 5 minutes each in a beaker containing ~200 mL of wash buffer. This removes unincorporated [^3H]-SAM.
- Perform a final rinse with acetone to facilitate drying.
- Allow the filter papers to dry completely under a heat lamp or at room temperature.

4. Scintillation Counting:

- Place each dry filter paper into a scintillation vial.
- Add 3-5 mL of scintillation cocktail to each vial.
- Cap the vials and vortex briefly.
- Measure the radioactivity in a liquid scintillation counter, counting for at least 1 minute per sample. The output will be in Counts Per Minute (CPM).

5. Data Analysis:

- Subtract the average CPM from the "No Enzyme" control (background) from all other sample CPM values.
- The resulting net CPM is directly proportional to the enzyme activity.
- For inhibitor studies, calculate the percent inhibition relative to a "No Inhibitor" control. Plot percent inhibition against inhibitor concentration to determine the IC_{50} value.
- For kinetic studies, vary the concentration of one substrate (e.g., peptide) while keeping the other ([^3H]-SAM) at a saturating concentration. Plot the initial reaction velocity (CPM/min) against substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_{max} .

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References

- 1. researchgate.net [researchgate.net]
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